

# A Comparative Pharmacokinetic Analysis of SHEN26 and GS-441524

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of **SHEN26** and its parent compound, GS-441524, both of which are significant in the landscape of antiviral therapeutics, particularly as inhibitors of viral RNA-dependent RNA polymerase (RdRp). **SHEN26**, also known as ATV014, is an orally administered prodrug designed to enhance the bioavailability of GS-441524.[1][2][3] GS-441524 is the active nucleoside analog that is also the primary circulating metabolite of the intravenously administered antiviral, remdesivir.[2][4] This comparison is based on available preclinical and clinical data to inform research and development efforts.

## **Executive Summary of Pharmacokinetic Profiles**

**SHEN26** is rapidly and extensively converted to its active metabolite, GS-441524, upon oral administration, with the parent prodrug not being detectable in plasma.[5][6] The pharmacokinetic parameters of this active metabolite are therefore central to the efficacy of **SHEN26**. Direct oral administration of GS-441524 has been studied preclinically, revealing variable absorption across different species.[7][8] The primary advantage of **SHEN26** lies in its improved oral bioavailability, overcoming a key limitation of its parent compound.

## **Quantitative Data Comparison**

The following tables summarize the key pharmacokinetic parameters for the active metabolite of **SHEN26** (in humans) and orally administered GS-441524 (in various preclinical species).



Table 1: Pharmacokinetic Parameters of **SHEN26**'s Active Metabolite (GS-441524) in Healthy Human Subjects Following Single Oral Doses of **SHEN26** (Fasting)

| Dose of<br>SHEN26 | Cmax (ng/mL) | AUC0-t<br>(h·ng/mL) | Tmax (h)    | T½ (h)      |
|-------------------|--------------|---------------------|-------------|-------------|
| 50 mg             | 1056         | 8263.18             | 1.24 - 3.98 | 4.80 - 6.95 |
| 200 mg            | -            | -                   | 1.24 - 3.98 | 4.80 - 6.95 |
| 400 mg            | 1123         | 8979.94             | 1.24 - 3.98 | 4.80 - 6.95 |

Data sourced from a Phase I single ascending-dose study.[5][9][10] Cmax and AUC showed dose-proportional increases in the 50-400 mg range.[5][9]

Table 2: Effect of Food on Pharmacokinetics of **SHEN26**'s Active Metabolite in Humans (800 mg **SHEN26** dose)

| Condition     | Cmax (ng/mL) | AUC0-t (h·ng/mL) | Tmax (h)    |
|---------------|--------------|------------------|-------------|
| Fasting       | 1123         | 8979.94          | 1.24 - 3.98 |
| Standard Meal | Increased    | Increased        | Prolonged   |
| High-Fat Meal | Increased    | Increased        | Prolonged   |

A standard or high-fat meal significantly increases the absorption and exposure of the active metabolite of **SHEN26**.[9][11][12]

Table 3: Pharmacokinetic Parameters of GS-441524 Following Intravenous (IV) and Oral (PO) Administration in Preclinical Species



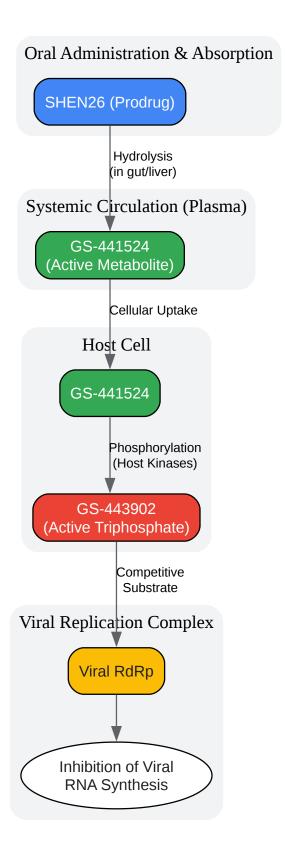
| Species | Route | Dose<br>(mg/kg) | Cmax<br>(ng/mL) | T½ (h) | AUC<br>(ng·h/mL) | Oral<br>Bioavaila<br>bility (%) |
|---------|-------|-----------------|-----------------|--------|------------------|---------------------------------|
| Mouse   | IV    | 5               | -               | -      | -                | 39                              |
| РО      | 10    | 582             | 3.9             | 2540   |                  |                                 |
| Rat     | IV    | 1               | -               | -      | -                | 33                              |
| РО      | 10    | -               | -               | -      |                  |                                 |
| Dog     | IV    | -               | -               | -      | -                | 85                              |
| РО      | -     | -               | -               | -      |                  |                                 |
| Monkey  | IV    | 2               | -               | -      | -                | 8.3                             |
| РО      | 5     | -               | -               | -      |                  |                                 |

Data compiled from preclinical studies.[8][13] Oral bioavailability of GS-441524 shows significant interspecies variability.[7][14]

## **Mechanism of Action and Metabolic Pathway**

Both **SHEN26** and GS-441524 exert their antiviral effect through the same active molecule. **SHEN26**, being a prodrug, is first metabolized to GS-441524. Subsequently, GS-441524 is phosphorylated intracellularly by host cell kinases to its active triphosphate form, GS-443902. [7][15] This active triphosphate analog competes with natural adenosine triphosphate (ATP) for incorporation into the nascent viral RNA strand by the viral RdRp.[7] This incorporation leads to delayed chain termination, thereby inhibiting viral replication.[2]









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